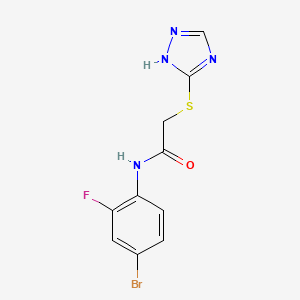![molecular formula C22H24N6O2 B5213891 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide, also known as BBBA, is a compound that has been extensively studied for its potential applications in various fields of science. It is a symmetrical molecule with two benzimidazole rings linked by a butanediyl chain and two acetamide groups attached to the nitrogen atoms of the benzimidazole rings. BBBA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
作用機序
The mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. For example, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has also been shown to inhibit the activity of chitinase, an enzyme involved in the degradation of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been shown to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In addition, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been shown to modulate immune responses by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide is a stable compound that can be stored for long periods without degradation. It is also soluble in a wide range of solvents, making it easy to work with in the lab. However, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has some limitations, including its low yield and potential toxicity. The low yield of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide can make it difficult to obtain large quantities of the compound for experiments. In addition, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide. One direction is the investigation of its potential as an anticancer agent. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has shown promising results in vitro and in vivo, but more studies are needed to determine its efficacy and safety in humans. Another direction is the development of new synthetic methods for 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide that can improve its yield and purity. Finally, the use of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide as a building block for the synthesis of metal-organic frameworks and other materials is an area of active research that holds promise for new applications in catalysis, sensing, and drug delivery.
合成法
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been synthesized using various methods, including the reaction of 1,4-diaminobutane with 2,2'-dinitro-1,1'-biphenyl followed by reduction, and the reaction of 1,4-bis(2-aminoethyl)piperazine with 2,2'-dinitro-1,1'-biphenyl followed by reduction and acetylation. The yield of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide varies depending on the method used, but it is typically in the range of 50-70%.
科学的研究の応用
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been investigated for its anticancer, antifungal, and antimicrobial activities. In materials science, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been used as a ligand for metal ion coordination and as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-[2-[4-[1-(2-amino-2-oxoethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c23-19(29)13-27-17-9-3-1-7-15(17)25-21(27)11-5-6-12-22-26-16-8-2-4-10-18(16)28(22)14-20(24)30/h1-4,7-10H,5-6,11-14H2,(H2,23,29)(H2,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINKSRJQCLABLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N)CCCCC3=NC4=CC=CC=C4N3CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[1-(Carbamoylmethyl)-1H-1,3-benzodiazol-2-YL]butyl}-1H-1,3-benzodiazol-1-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)


![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)
![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)

![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)